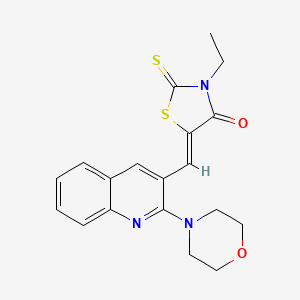
(Z)-3-ethyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(Z)-3-ethyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one” is a type of acrylonitrile derivative . It is synthesized by the base-catalysed condensation reaction of 2-morpholinoquinoline-3-carboxaldehydes and 2-cyanomethylbenzimidazoles .
Synthesis Analysis
The synthesis of this compound involves a base-catalysed condensation reaction of 2-morpholinoquinoline-3-carboxaldehydes and 2-cyanomethylbenzimidazoles . This is followed by a regiospecific reduction of the C—C double bond in the acrylonitrile moiety .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a base-catalysed condensation reaction and a subsequent regiospecific reduction of the C—C double bond in the acrylonitrile moiety .Wissenschaftliche Forschungsanwendungen
Cytotoxic Activity in Cancer Research
One of the significant applications of derivatives similar to (Z)-3-ethyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one is in cancer research. Compounds like this have shown cytotoxic activity against cancer cell lines such as K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cells. This suggests potential for use in cancer treatment research (C. T. Nguyen et al., 2019).
GSK-3 Inhibition
Another important application is in the synthesis of compounds that act as inhibitors of Glycogen Synthase Kinase-3 (GSK-3), a protein kinase involved in various cellular processes. Derivatives of thioxothiazolidinone have been synthesized with potential as GSK-3 inhibitors, which could have implications in treating diseases like Alzheimer's (S. Kamila & E. Biehl, 2012).
Antimicrobial Activity
These compounds also exhibit antimicrobial activity. Studies have synthesized and tested various derivatives for their effectiveness against bacterial and fungal strains, showing promise in developing new antimicrobial agents (YN Spoorthy et al., 2021).
Structural and Computational Analysis
Structural and computational analysis of these derivatives provides insights into their chemical properties. Research in this area includes X-ray diffraction and NMR studies, helping to understand the molecular structure and potential interactions of these compounds (N. Khelloul et al., 2016).
Anticancer and Antitrypanosomal Activity
Further applications include the synthesis of derivatives with both anticancer and antitrypanosomal activities. These compounds have shown effectiveness against certain human tumor cell lines and parasites like Trypanosoma brucei, suggesting potential therapeutic applications (S. Holota et al., 2019).
Antitumor and Anti-Inflammatory Activity
Lastly, research has identified certain derivatives with notable antitumor and anti-inflammatory activities, surpassing known comparison drugs in their action. This highlights their potential in developing new treatments for cancer and inflammatory diseases (V. Horishny et al., 2020).
Eigenschaften
IUPAC Name |
(5Z)-3-ethyl-5-[(2-morpholin-4-ylquinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S2/c1-2-22-18(23)16(26-19(22)25)12-14-11-13-5-3-4-6-15(13)20-17(14)21-7-9-24-10-8-21/h3-6,11-12H,2,7-10H2,1H3/b16-12- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQQQIYMEQKXOG-VBKFSLOCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC3=CC=CC=C3N=C2N4CCOCC4)SC1=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC3=CC=CC=C3N=C2N4CCOCC4)/SC1=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-ethyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

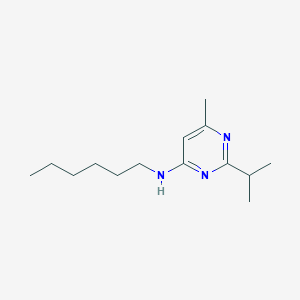
![(Z)-N-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzamide](/img/structure/B2415899.png)
![Methyl 2-[2-[2-[2-(cyclohexylamino)-2-oxoethyl]sulfanylacetyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2415900.png)
![N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2415902.png)
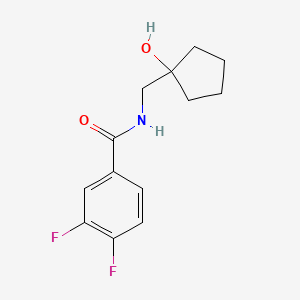
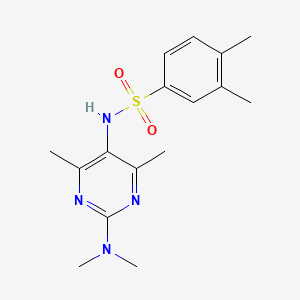
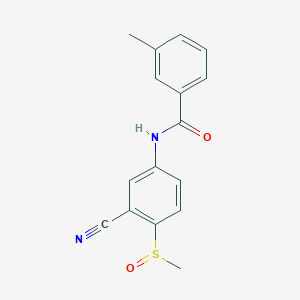
![1-{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-2-yl}prop-2-en-1-one](/img/structure/B2415909.png)
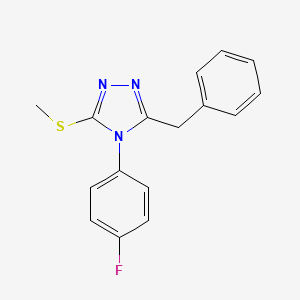
![N-(2-fluorophenyl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2415915.png)
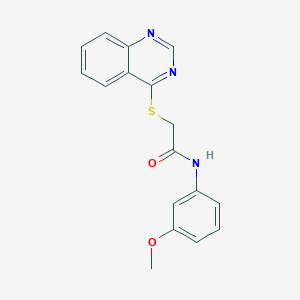
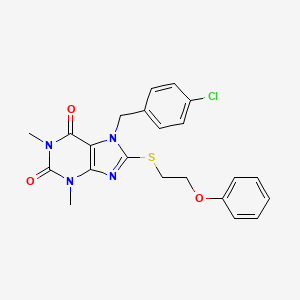

![methyl {8-[4-(dimethylamino)phenyl]-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl}acetate](/img/structure/B2415919.png)